[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride
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Overview
Description
[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride: is a synthetic organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a pyrrole ring substituted with a 3,4-dimethoxyphenyl group and a methanamine group. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole core, followed by the introduction of the 3,4-dimethoxyphenyl group and the methanamine group. The final step involves the conversion of the free base to its hydrochloride salt.
Preparation of Pyrrole Core: The pyrrole core can be synthesized using the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of 3,4-Dimethoxyphenyl Group: This step involves the electrophilic aromatic substitution of the pyrrole ring with a 3,4-dimethoxyphenyl halide in the presence of a Lewis acid catalyst.
Formation of Methanamine Group: The methanamine group can be introduced via reductive amination, where the corresponding aldehyde or ketone reacts with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride.
Conversion to Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding oximes or nitriles.
Reduction: Reduction reactions can target the aromatic ring or the pyrrole ring, leading to partially or fully hydrogenated derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Br2, Cl2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of oximes, nitriles, or carboxylic acids.
Reduction: Hydrogenated derivatives of the aromatic or pyrrole rings.
Substitution: Functionalized aromatic rings with halogens, nitro groups, or alkyl groups.
Scientific Research Applications
[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride: has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial cell membranes, exhibiting antimicrobial properties.
Comparison with Similar Compounds
[1-(3,4-dimethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanamine hydrochloride: can be compared with other pyrrole derivatives and phenethylamine analogs:
3,4-Dimethoxyphenethylamine: Similar in structure but lacks the pyrrole ring, leading to different biological activities and applications.
1-(3,4-Dimethoxyphenyl)cyclopropylmethanamine hydrochloride: Contains a cyclopropyl group instead of a pyrrole ring, resulting in distinct chemical and biological properties.
Mescaline: A naturally occurring compound with a similar phenethylamine structure but with additional methoxy groups, known for its psychoactive effects.
The uniqueness of This compound lies in its specific substitution pattern and the presence of both the pyrrole ring and the methanamine group, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[1-(3,4-dimethoxyphenyl)-2,5-dimethylpyrrol-3-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c1-10-7-12(9-16)11(2)17(10)13-5-6-14(18-3)15(8-13)19-4;/h5-8H,9,16H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZMDXDHGGOEMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=C(C=C2)OC)OC)C)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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